molecular formula C28H42N2O2 B3998454 1,4-bis(1-adamantylacetyl)piperazine

1,4-bis(1-adamantylacetyl)piperazine

Cat. No.: B3998454
M. Wt: 438.6 g/mol
InChI Key: FXDKNJFEVDFYBL-UHFFFAOYSA-N
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Description

1,4-Bis(1-adamantylacetyl)piperazine is a symmetrically substituted piperazine derivative featuring two adamantylacetyl groups attached to the nitrogen atoms of the piperazine ring. The adamantyl moiety, known for its rigid bicyclic structure, imparts significant steric bulk and hydrophobicity, which can enhance binding affinity in biological systems or modify material properties in polymer applications.

Properties

IUPAC Name

2-(1-adamantyl)-1-[4-[2-(1-adamantyl)acetyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H42N2O2/c31-25(17-27-11-19-5-20(12-27)7-21(6-19)13-27)29-1-2-30(4-3-29)26(32)18-28-14-22-8-23(15-28)10-24(9-22)16-28/h19-24H,1-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXDKNJFEVDFYBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CC23CC4CC(C2)CC(C4)C3)C(=O)CC56CC7CC(C5)CC(C7)C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H42N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

  • 1,4-Bis(methacryloyl)piperazine (NBMP) : This derivative substitutes piperazine with methacryloyl groups, enabling polymerization into cross-linked networks. Unlike the adamantylacetyl groups in the target compound, methacryloyl introduces reactive double bonds, facilitating applications in polymer chemistry (e.g., separation matrices) .
  • 1,4-Bis(3-aminopropyl)piperazine: The 3-aminopropyl substituents confer cationic properties, making it suitable for templating anionic selenogallate chains ([Ga₂Se₄]²⁻) in materials science or accelerating nanoparticle formation via tertiary amine-metal interactions .
  • N,N′-Bis(5-arylidene-4-oxothiazolin-2-yl)piperazine : Microwave-assisted synthesis introduces thiazoline rings, enabling kinase inhibition (e.g., DYRK1A IC₅₀ = 0.041 μM for compound 5d) . The adamantylacetyl groups, in contrast, may prioritize steric stabilization over direct bioactivity.

Key Differentiators of 1,4-Bis(1-adamantylacetyl)piperazine

While direct data on this compound is absent, extrapolation from analogous compounds suggests:

Enhanced Hydrophobicity : Adamantane’s rigid structure may improve membrane permeability in drug delivery or stability in hydrophobic matrices.

Steric Shielding : The bulky adamantyl groups could protect reactive sites in catalytic systems or reduce off-target interactions in therapeutics.

Thermal Robustness : Adamantane’s high decomposition temperature (~300°C) likely translates to superior thermal stability compared to aliphatic or aromatic substituents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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